5-Methoxy-N,N-diethyltryptamine

Description

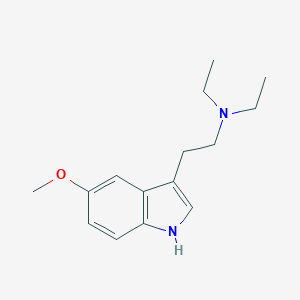

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-4-17(5-2)9-8-12-11-16-15-7-6-13(18-3)10-14(12)15/h6-7,10-11,16H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDVJQQWCDDEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329130 | |

| Record name | N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-40-2 | |

| Record name | 5-Methoxy-N,N-diethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N,N-diethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HU7LM8HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile of 5 Methoxy N,n Diethyltryptamine

Serotonin (B10506) Receptor System Interactions

5-MeO-DET's primary mechanism of action involves its interaction with the serotonin system, a critical network of neurotransmitters and receptors that modulate a wide array of physiological and cognitive processes. Its effects are largely defined by its ability to bind to and activate various serotonin receptor subtypes.

A key feature of 5-MeO-DET's pharmacological profile is its potent agonist activity at the serotonin 5-HT2A receptor. This receptor is a well-established target for classic psychedelic compounds. nih.gov Research indicates that 5-MeO-DET activates 5-HT2A receptors with a half-maximal effective concentration (EC₅₀) value of 8.11 nM. wikipedia.orgcaymanchem.comncats.io This potent activity underscores the compound's classification as a serotonergic psychedelic. In rodent drug discrimination tests, 5-MeO-DET has been shown to fully substitute for 2,5-dimethoxy-4-methylamphetamine (DOM), a known 5-HT2A receptor agonist. wikipedia.org

In addition to direct receptor agonism, 5-MeO-DET also influences serotonergic neurotransmission by inhibiting the reuptake of serotonin from the synaptic cleft. The compound has been shown to inhibit serotonin reuptake with a half-maximal inhibitory concentration (IC₅₀) of 2.4 μM. wikipedia.orgcaymanchem.comncats.io This action, mediated through its interaction with the serotonin transporter, can lead to an increased concentration and prolonged availability of serotonin in the synapse.

Interactions with Biogenic Amine Transporters (e.g., Serotonin Transporter, SERT)

5-MeO-DET interacts with biogenic amine transporters, most notably the serotonin transporter (SERT). caymanchem.com As mentioned previously, the compound acts as an inhibitor of serotonin uptake with an IC₅₀ value of 2.4 μM. wikipedia.orgcaymanchem.comncats.io This indicates a moderate potency for SERT inhibition. In contrast, studies on the related compound 5-MeO-DMT show it is a weak serotonin reuptake inhibitor and has negligible effects on the reuptake of dopamine (B1211576) or norepinephrine. researchgate.netwikipedia.org The interaction of tryptamines with SERT can either involve blocking neurotransmitter uptake or acting as a substrate that induces neurotransmitter release. nih.gov

Interactive Data Table: 5-MeO-DET Receptor and Transporter Interactions

Below is a summary of the in vitro activity of 5-Methoxy-N,N-diethyltryptamine at a key serotonin receptor and transporter.

| Target | Assay Type | Value | Unit |

| 5-HT2A Receptor | Functional Activity (Agonist) | 8.11 | nM (EC₅₀) |

| Serotonin Transporter (SERT) | Reuptake Inhibition | 2.4 | μM (IC₅₀) |

Electrophysiological Characterization of this compound Activity

Specific electrophysiological studies detailing the effects of 5-MeO-DET on neuronal activity are limited in the scientific literature. However, research on related serotonergic hallucinogens provides a framework for its likely mechanisms. Electrophysiological studies on compounds like 5-MeO-DMT show that they can alter cortical activity through actions at both 5-HT1A and 5-HT2A receptors. nih.govbiorxiv.org These effects can include changes in the firing rates of pyramidal neurons, particularly in the prefrontal cortex where 5-HT2A receptors are densely expressed. biorxiv.orgbiorxiv.org Psychedelics have been shown to modulate both excitatory and inhibitory synaptic transmission and alter network oscillations in a complex manner. biorxiv.orgbiorxiv.org Such studies typically involve techniques like in vivo and in vitro recordings from specific brain regions to understand how these compounds alter neuronal excitability and communication.

In Vitro Receptor Binding and Functional Assay Methodologies

The pharmacological profile of compounds like 5-MeO-DET is established using a variety of standardized in vitro laboratory techniques.

Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. Typically, this involves using a radiolabeled ligand known to bind to the target receptor. The test compound is introduced at various concentrations to compete with the radioligand. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀ value, from which the binding affinity (Ki) can be calculated. These assays have been widely used to characterize the binding profiles of tryptamines at numerous receptors, including various serotonin, dopamine, and adrenergic subtypes. wisc.edu

Functional Assays: These assays measure the biological response produced by a compound upon binding to a receptor, determining whether it acts as an agonist, antagonist, or inverse agonist. For G protein-coupled receptors like the 5-HT2A receptor, a common method is the calcium mobilization assay. nih.govresearchgate.net In this technique, cells engineered to express the target receptor are loaded with a calcium-sensitive fluorescent dye. Activation of the 5-HT2A receptor leads to an intracellular release of calcium, which causes a change in fluorescence that can be measured to quantify the compound's potency (EC₅₀) and efficacy. researchgate.net

Neurotransmitter Transporter Assays: To assess interactions with transporters like SERT, uptake and release assays are performed using rat brain synaptosomes or cells expressing the specific transporter. nih.govnih.gov For uptake inhibition, the ability of the compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]5-HT) is measured. nih.gov Release assays measure the ability of the compound to evoke the release of a pre-loaded radiolabeled neurotransmitter from the cells, which distinguishes transporter substrates from simple uptake blockers. nih.gov

Neurobiological Mechanisms of 5 Methoxy N,n Diethyltryptamine Action

Modulation of Neural Circuits and Brain Activity in Preclinical Models

5-MeO-DET, like other serotonergic hallucinogens, significantly alters the synchronized oscillatory activity within and between different brain regions. Studies focusing on its close analog, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), offer valuable insights that are likely applicable to 5-MeO-DET due to their structural and pharmacological similarities.

Research in freely moving mice has shown that 5-MeO-DMT disrupts the normal patterns of brain waves, particularly low-frequency oscillations, in cortical areas. csic.esresearchgate.netnih.gov It has been observed to decrease the power of low-frequency cortical oscillations in a manner dependent on the serotonin (B10506) 5-HT2A receptor. researchgate.net Specifically, studies have examined its impact on the cortico-thalamic circuits, which are crucial for sensory processing and consciousness. csic.esresearchgate.netnih.gov In these circuits, which involve the prefrontal cortex (PFC) and the thalamus, 5-MeO-DMT has been shown to alter oscillatory coherence. csic.esresearchgate.netnih.govnih.gov For instance, it can increase the coherence in the beta frequency band across the PFC, visual cortex (V1), and mediodorsal thalamus, while also increasing theta band coherence between the PFC and the thalamus. researchgate.netnih.gov

The modulation of these circuits is primarily mediated by the activation of serotonin 5-HT1A and 5-HT2A receptors. csic.esnih.govnih.gov Studies using 5-HT2A receptor knockout mice have helped to disentangle the specific contributions of each receptor subtype, revealing that 5-HT1A receptor activation plays a significant role in the observed alterations of cortical activity. csic.esnih.govnih.gov The compound's ability to simultaneously affect sensory cortices (visual, somatosensory, auditory) and associative areas like the PFC is believed to be fundamental to its hallucinogenic effects. nih.gov

Behavioral Pharmacology Insights from Animal Models

Animal models provide a critical platform for understanding the behavioral effects of 5-MeO-DET and linking them to underlying neurobiological actions. Key paradigms include drug discrimination, locomotor activity assessment, and the head-twitch response.

Drug discrimination studies in rats are used to assess the subjective effects of psychoactive compounds. In this paradigm, animals are trained to recognize the internal state induced by a specific drug and differentiate it from a saline injection. Research has shown that the discriminative stimulus effects of 5-MeO-DET are similar to those of other classic hallucinogens.

In rats trained to discriminate N,N-Dimethyltryptamine (DMT) from saline, 5-MeO-DET fully substituted for the DMT stimulus. researchgate.net This indicates that rats perceive the internal cues produced by 5-MeO-DET as being highly similar to those of DMT. However, the generalization to other hallucinogens is not always complete. For example, 5-MeO-DET only partially substituted for the discriminative stimulus effects of DOM (2,5-Dimethoxy-4-methylamphetamine) and MDMA (3,4-methylenedioxymethamphetamine). researchgate.net This suggests that while there is an overlap in the subjective effects, there are also distinct differences in their neuropharmacological action.

The effect of tryptamines on locomotor and exploratory activity in rodents can be complex, often showing biphasic or context-dependent effects. Studies on related compounds provide a general framework for understanding 5-MeO-DET's potential impact. Generally, aging is a factor that decreases spontaneous locomotor activity in rodents. nih.gov Some psychoactive compounds can either increase or decrease movement and exploration depending on the specific substance and experimental conditions. nih.govresearchgate.net For instance, while some stimulants increase locomotor activity, other compounds, including certain tryptamines, can suppress it. researchgate.net In cats, the related compound 5-MeO-DMT was shown to induce specific behaviors like limb flicks and abortive grooming, which were correlated with a decrease in the firing rate of serotonin neurons in the dorsal raphe nucleus. nih.gov

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is considered a reliable behavioral proxy for the activation of serotonin 5-HT2A receptors, the primary target for classic hallucinogens. nih.govvcu.edunih.gov The administration of compounds like 5-MeO-DMT induces a dose-dependent increase in the HTR in mice. biorxiv.orgnih.gov

This response is a cornerstone for preclinical screening of potential hallucinogenic activity. nih.gov The intensity and duration of the HTR are correlated with the psychedelic effects in humans. biorxiv.orgmdpi.com Studies have confirmed that blocking the 5-HT2A receptor with an antagonist prevents the HTR induced by serotonergic psychedelics. nih.govvcu.edubiorxiv.org Research on 5-MeO-DMT has demonstrated that it reliably produces the HTR, and the duration of this effect is shorter compared to psilocybin. biorxiv.orgnih.gov This behavioral response provides strong evidence for the direct engagement and activation of the 5-HT2A receptor by these tryptamines.

Influence on Neurotransmitter Systems Beyond Serotonin

While the primary actions of 5-MeO-DET are mediated through the serotonin system, particularly 5-HT1A and 5-HT2A receptors, there is evidence that it can influence other neurotransmitter systems as well. nih.gov Research on the closely related 5-MeO-DMT indicates that it can inhibit the reuptake of serotonin, and to a lesser extent, dopamine (B1211576) and norepinephrine. nih.gov However, it shows minimal activity in promoting the release of these monoamines. nih.gov

Furthermore, interactions with trace amine-associated receptors (TAARs), specifically TAAR1, have been proposed as another mechanism through which these compounds may exert their effects. mdpi.combiorxiv.org TAARs are involved in sensory perception and may modulate the activity of other neurotransmitter systems. biorxiv.org The activation of 5-HT1A receptors by compounds like 5-MeO-DMT can also lead to downstream effects, including the release of neuropeptides like oxytocin (B344502) from the hypothalamus. biorxiv.org These interactions highlight the multifaceted nature of 5-MeO-DET's neuropharmacology, extending beyond simple serotonin receptor agonism.

Metabolism and Pharmacokinetics of 5 Methoxy N,n Diethyltryptamine

Identification of Major Metabolic Pathways

While specific studies on 5-MeO-DET are not available, the metabolism of the closely related compound 5-MeO-DMT is well-documented and provides a model for the likely metabolic fate of 5-MeO-DET. The primary metabolic pathways for 5-MeO-DMT, and likely for 5-MeO-DET, include:

Oxidative Deamination: This is a major inactivation pathway for tryptamines, primarily mediated by monoamine oxidase A (MAO-A). nih.govingentaconnect.comdrugbank.comresearchgate.net This process would convert 5-MeO-DET to 5-methoxyindole-3-acetaldehyde, which is then further oxidized to 5-methoxyindole-3-acetic acid (5-MIAA).

O-demethylation: This pathway involves the removal of the methoxy (B1213986) group from the 5-position of the indole (B1671886) ring, which would yield 5-hydroxy-N,N-diethyltryptamine (5-HO-DET). In the case of 5-MeO-DMT, this process is catalyzed by the cytochrome P450 enzyme CYP2D6 and results in the formation of the active metabolite bufotenine (5-HO-DMT). nih.govingentaconnect.comdrugbank.comresearchgate.net

N-deethylation: This involves the removal of one or both of the ethyl groups from the amine. Stepwise deethylation would produce 5-methoxy-N-ethyltryptamine (5-MeO-NET) and subsequently 5-methoxytryptamine (B125070) (5-MeO-T).

N-oxidation: This pathway leads to the formation of an N-oxide metabolite. For 5-MeO-DMT, N-oxides have been identified as major metabolites. nih.gov

Based on studies of 5-MeO-DMT in rats, the major metabolite excreted in urine is 5-methoxyindoleacetic acid (5-MIAA), accounting for a significant portion of the administered dose. nih.gov This suggests that oxidative deamination is a dominant metabolic route.

Role of Key Enzymatic Systems in Tryptamine (B22526) Metabolism

The metabolism of tryptamines is heavily reliant on two key enzyme systems: Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAOs).

Cytochrome P450 (CYP) Enzymes: The CYP450 superfamily of enzymes is responsible for the oxidative metabolism of a vast array of substances. mdpi.com For 5-MeO-DMT, CYP2D6 has been identified as the primary enzyme responsible for O-demethylation to its active metabolite, bufotenine. nih.govingentaconnect.comdrugbank.comresearchgate.netnih.gov Given the structural similarity, it is highly probable that CYP2D6 also plays a crucial role in the O-demethylation of 5-MeO-DET. The activity of CYP2D6 can vary significantly between individuals due to genetic polymorphisms, which could lead to interindividual differences in the metabolism and effects of 5-MeO-DET. ingentaconnect.com

Monoamine Oxidases (MAOs): MAOs are enzymes that catalyze the oxidative deamination of monoamines. MAO-A is the principal enzyme responsible for the inactivation of tryptamines like 5-MeO-DMT. nih.govingentaconnect.comdrugbank.comresearchgate.net Inhibition of MAO-A can significantly reduce the metabolism of 5-MeO-DMT, leading to increased and prolonged exposure to the parent compound. nih.govingentaconnect.comdrugbank.comresearchgate.net It is expected that MAO-A would similarly be the primary enzyme for the deamination of 5-MeO-DET.

| Enzyme System | Metabolic Pathway | Substrate (Analog) | Expected Role in 5-MeO-DET Metabolism |

| Cytochrome P450 (CYP2D6) | O-demethylation | 5-MeO-DMT | Catalyzes the conversion to 5-hydroxy-N,N-diethyltryptamine (5-HO-DET). |

| Monoamine Oxidase A (MAO-A) | Oxidative Deamination | 5-MeO-DMT | Primary enzyme for inactivation via conversion to an aldehyde intermediate, leading to 5-methoxyindole-3-acetic acid (5-MIAA). |

Characterization and Identification of Primary Metabolites

Specific metabolites of 5-MeO-DET have not been formally identified in published literature. federalregister.gov However, based on the metabolism of 5-MeO-DMT, the following are the anticipated primary metabolites of 5-MeO-DET:

5-hydroxy-N,N-diethyltryptamine (5-HO-DET): Formed via O-demethylation.

5-methoxy-N-ethyltryptamine (5-MeO-NET): Formed through N-deethylation.

5-methoxytryptamine (5-MeO-T): Resulting from the loss of both ethyl groups.

5-methoxyindole-3-acetic acid (5-MIAA): The end product of oxidative deamination.

5-Methoxy-N,N-diethyltryptamine-N'-oxide: Formed through N-oxidation.

In studies with 5-MeO-DMT, the primary metabolites identified in rat urine were 5-MIAA, glucuronidated 5-hydroxy-N,N-dimethyltryptamine, 5-hydroxyindoleacetic acid (5-HIAA), and bufotenine. nih.gov

| Anticipated Metabolite of 5-MeO-DET | Metabolic Pathway | Analogous Metabolite of 5-MeO-DMT |

| 5-hydroxy-N,N-diethyltryptamine (5-HO-DET) | O-demethylation | Bufotenine (5-hydroxy-N,N-dimethyltryptamine) |

| 5-methoxy-N-ethyltryptamine (5-MeO-NET) | N-deethylation | 5-methoxy-N-methyltryptamine (5-MeO-NMT) |

| 5-methoxytryptamine (5-MeO-T) | N-deethylation | 5-methoxytryptamine (5-MeO-T) |

| 5-methoxyindole-3-acetic acid (5-MIAA) | Oxidative Deamination | 5-methoxyindole-3-acetic acid (5-MIAA) |

| This compound-N'-oxide | N-oxidation | 5-Methoxy-N,N-dimethyltryptamine-N'-oxide |

Pharmacokinetic Investigations in Preclinical Research Models

There is a lack of specific pharmacokinetic studies on 5-MeO-DET in preclinical models. federalregister.gov However, research on 5-MeO-DMT in rodents indicates a rapid uptake and clearance from tissues following intraperitoneal administration. nih.gov Studies in mice have shown that 5-MeO-DMT is rapidly absorbed and eliminated. nih.gov

Advanced Analytical Methodologies for 5 Methoxy N,n Diethyltryptamine Detection and Quantification

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Chromatographic methods are fundamental for separating 5-MeO-DET from other substances, allowing for its unambiguous detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds like tryptamines. For 5-MeO-DET, GC-MS analysis typically involves a capillary column, such as a DB-5MS, which is a low-polarity column suitable for separating a wide range of compounds.

A published monograph by the Drug Enforcement Administration's Special Testing and Research Laboratory outlines a specific GC-MS method for 5-MeO-DET. The parameters include an Agilent gas chromatograph with a mass selective detector, using a 30m x 0.25mm x 0.25µm HP-5 MS (or equivalent) column with helium as the carrier gas. A typical temperature program starts at 100°C, holding for 1 minute, then ramping up to 300°C. This method yields a retention time of approximately 14.090 minutes for 5-MeO-DET.

Interactive Data Table: GC-MS Parameters for 5-MeO-DET Analysis

| Parameter | Value |

|---|---|

| Instrument | Agilent Gas Chromatograph with Mass Selective Detector |

| Column | HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min |

| Retention Time | 14.090 min |

| MS Scan Range | 30-550 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become the gold standard for analyzing tryptamines in forensic toxicology due to its high sensitivity and selectivity, especially for compounds in complex matrices that are not amenable to GC without derivatization. numberanalytics.com While specific validated methods for 5-MeO-DET are not widely published, the methodology can be inferred from its structural analogues like 5-MeO-DMT.

The technique involves separating the compound using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) followed by detection with a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

For 5-MeO-DET, with a molecular weight of 246.35 g/mol , the protonated molecule [M+H]⁺ would be detected at m/z 247.17. The primary fragmentation pathway for N,N-dialkylated tryptamines involves the cleavage of the C-C bond adjacent to the nitrogen atom of the side chain, leading to the loss of the diethylamino group. This results in a characteristic iminium ion fragment. For 5-MeO-DET, the expected major product ion would be formed by the loss of the diethylamine (B46881) side chain, resulting in a fragment at m/z 86.

Spectroscopic Techniques in Structural Elucidation and Quantification (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of 5-MeO-DET and can also be adapted for quantification.

Mass Spectrometry (MS):

As a component of GC-MS and LC-MS, mass spectrometry provides critical data for both identification and quantification. The electron ionization (EI) mass spectrum of 5-MeO-DET is characterized by its molecular ion peak (M⁺) at m/z 246. The base peak, which is the most intense peak in the spectrum, appears at m/z 86. This prominent fragment corresponds to the diethyliminium ion [(CH₂CH₃)₂N=CH₂]⁺, formed by the characteristic cleavage of the ethylamine (B1201723) side chain, a hallmark of N,N-diethyltryptamines. Other significant fragments can be observed at various mass-to-charge ratios, which help to confirm the structure.

Interactive Data Table: Key Fragments in the EI Mass Spectrum of 5-MeO-DET

| m/z | Proposed Fragment Structure/Identity | Relative Intensity |

|---|---|---|

| 246 | Molecular Ion [M]⁺ | Present |

| 160 | [M - (CH₂CH₃)₂NCH₂]⁺ | Significant |

| 86 | [(CH₂CH₃)₂N=CH₂]⁺ (Diethyliminium ion) | Base Peak (100%) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 5-MeO-DET hydrochloride salt, typically analyzed using an attenuated total reflectance (ATR) accessory, would display characteristic absorption bands. These include a broad peak corresponding to the N-H stretch of the indole (B1671886) ring, C-H stretching from the alkyl and aromatic groups, C=C stretching from the aromatic ring, and C-O stretching from the methoxy (B1213986) ether group.

Applications in Complex Biological Matrices

The detection and quantification of 5-MeO-DET in biological samples such as blood and urine are critical in forensic and clinical toxicology. The analysis in these matrices is challenging due to the low concentrations of the analyte and the presence of numerous interfering endogenous compounds. numberanalytics.com

Sample preparation is a crucial step to isolate the analyte and remove matrix interferences. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is added to a plasma or serum sample to precipitate proteins, after which the supernatant containing the analyte is analyzed.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For tryptamines, a basic extraction is often employed where the biological fluid is made alkaline to deprotonate the amine, making it more soluble in an organic solvent.

Solid-Phase Extraction (SPE): This is a highly efficient and selective method that uses a solid sorbent to isolate the analyte from the sample matrix.

While specific validation data for 5-MeO-DET in biological fluids is scarce, studies on analogous compounds provide insight into expected performance. For example, a validated LC-MS/MS method for the related compound 5-MeO-DMT in mouse serum demonstrated excellent linearity, precision, and accuracy. numberanalytics.comresearchgate.netshulginresearch.net The recovery from serum was over 75%, and the lower limit of quantification (LLOQ) was 0.90 ng/mL. numberanalytics.comresearchgate.netshulginresearch.net Similar performance characteristics would be expected for a validated 5-MeO-DET method. For instance, a GC-MS method for a related compound, 5-MeO-DIPT, in urine and blood reported a method detection limit (MDL) of 5 ng/ml and 1 ng/ml, respectively. nih.gov

The challenges in analyzing 5-MeO-DET in biological matrices also include its chemical stability, as it can be prone to degradation depending on storage conditions, and potential matrix effects that can suppress or enhance the instrument signal. numberanalytics.com Therefore, the use of an appropriate internal standard, preferably a deuterated analogue of 5-MeO-DET, is essential for accurate quantification.

Future Directions and Research Gaps in 5 Methoxy N,n Diethyltryptamine Science

Elucidating Underexplored Receptor and Transporter Interactions

While the primary activity of many psychedelic tryptamines is attributed to their interaction with serotonin (B10506) 2A (5-HT2A) receptors, the complete picture for 5-MeO-DET is likely more complex. spiritpharmacist.com Future research must delve deeper into its binding affinities and functional activities at a wider array of receptor subtypes and neurotransmitter transporters.

Recent studies on the related compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have highlighted the significant role of the 5-HT1A receptor in its effects. nih.govnih.govbeckleypsytech.comnih.govnih.gov In fact, for 5-MeO-DMT, the affinity for the 5-HT1A receptor is higher than for the 5-HT2A receptor. nih.govbeckleypsytech.comnih.govnih.gov Investigations into a series of 5-MeO-tryptamines revealed a general selectivity for the 5-HT1A receptor over the 5-HT2A receptor. nih.gov Given the structural similarities, a primary focus for 5-MeO-DET research should be a comprehensive characterization of its interaction with the 5-HT1A receptor.

Furthermore, the interaction of these compounds with the serotonin transporter (SERT) has been identified as an important area of study. nih.gov Research on 5-MeO-DMT derivatives has shown that the size of the amino group can influence their affinity for SERT. nih.gov Understanding how 5-MeO-DET interacts with SERT and other transporters, such as the vesicular monoamine transporter 2 (VMAT2), is crucial for a complete mechanistic understanding. spiritpharmacist.com

Table 1: Receptor and Transporter Interaction Research Gaps for 5-MeO-DET

| Research Area | Key Questions |

| Receptor Binding Profile | What is the full binding affinity profile of 5-MeO-DET across all serotonin receptor subtypes? |

| How does its affinity for 5-HT1A receptors compare to 5-HT2A receptors? | |

| Does 5-MeO-DET interact with other receptor systems (e.g., dopamine (B1211576), adrenergic, sigma)? | |

| Functional Activity | Is 5-MeO-DET a full or partial agonist at its primary receptor targets? |

| What are the downstream signaling pathways activated by 5-MeO-DET at these receptors? | |

| Transporter Interactions | What is the affinity of 5-MeO-DET for the serotonin transporter (SERT)? |

| Does it act as a substrate, inhibitor, or releaser at SERT? | |

| Does 5-MeO-DET interact with other monoamine transporters like DAT and NET? |

Advanced Neuroimaging and Electrophysiological Investigations in Controlled Preclinical Environments

To bridge the gap between molecular interactions and behavioral effects, advanced neuroimaging and electrophysiological studies in preclinical models are essential. A recent study has initiated research into the neurophysiological effects of a novel formulation of 5-MeO-DMT on the human brain using high-density electroencephalography (HD-EEG). beckleypsytech.com This pioneering work highlights the need for similar in-depth investigations with 5-MeO-DET in controlled preclinical settings.

Techniques like functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) can map the specific brain regions activated by 5-MeO-DET. Electrophysiological recordings, including local field potentials and single-unit recordings, can provide high-resolution data on how 5-MeO-DET alters neuronal firing patterns and network oscillations in key brain circuits implicated in perception and cognition. An observational study has already utilized electroencephalography (EEG) in naturalistic settings to explore the effects of 5-MeO-DMT. researchgate.net

Long-Term Effects and Neuroadaptations in Preclinical Research Models

The long-term consequences of repeated exposure to 5-MeO-DET are largely unknown. Preclinical studies are crucial to investigate potential neuroadaptations, including changes in receptor density, gene expression, and structural plasticity.

Research on 5-MeO-DMT has shown that it can induce long-lasting neural plasticity. psypost.org Specifically, a single administration in mice led to an increase in the density of dendritic spines that persisted for at least a month. psypost.org Another study in mice found that 5-MeO-DMT altered the expression of genes related to plasticity. nih.gov Investigating whether 5-MeO-DET produces similar long-term changes in neuronal structure and gene expression is a critical area for future research.

Comparative Pharmacology Studies with Other Serotonergic Tryptamine (B22526) Derivatives

To understand the unique properties of 5-MeO-DET, its pharmacological profile must be compared with other structurally related tryptamines. These include its close relatives N,N-diethyltryptamine (DET) and 5-MeO-DMT, as well as classic psychedelics like psilocin and N,N-dimethyltryptamine (DMT). spiritpharmacist.comwikipedia.org

Structure-activity relationship (SAR) studies are vital to determine how the 5-methoxy group and the N,N-diethyl substitution influence receptor affinity, functional activity, and ultimately, the behavioral effects. For instance, studies on 5-MeO-DMT derivatives have provided insights into how modifications to the amino-terminal affect interactions with serotonin receptors and transporters. nih.gov Similar systematic investigations of 5-MeO-DET and its analogues will be invaluable.

Table 2: Key Comparative Tryptamines for 5-MeO-DET Research

| Compound | Rationale for Comparison |

| N,N-Diethyltryptamine (DET) | To understand the influence of the 5-methoxy group. |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | To compare the effects of N,N-diethyl versus N,N-dimethyl substitution. spiritpharmacist.comnih.gov |

| Psilocin (4-HO-DMT) | A classic psychedelic for comparison of receptor binding and functional activity profiles. wikipedia.org |

| N,N-Dimethyltryptamine (DMT) | The parent compound of many tryptamines, providing a fundamental benchmark. wikipedia.org |

Development of Novel Research Tools and Molecular Probes for 5-Methoxy-N,N-diethyltryptamine Studies

Progress in understanding the molecular pharmacology of 5-MeO-DET is hampered by the lack of specific research tools. The development of high-affinity radioligands selective for the binding sites of 5-MeO-DET would be a significant advancement. These tools would facilitate more precise receptor binding assays and enable in vivo imaging studies to map the distribution of its binding sites in the brain.

Furthermore, the creation of selective antagonists for the receptors targeted by 5-MeO-DET would be invaluable for dissecting its complex pharmacological effects. By blocking specific receptors, researchers can determine which receptor interactions are responsible for particular behavioral and physiological outcomes. The development of a 5-HT1A-selective 5-MeO-DMT analogue has already proven useful for investigating the role of this receptor in the effects of 5-methoxytryptamines. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 5-Methoxy-N,N-diethyltryptamine?

- Methodology :

- Synthesis : Adapt the Speeter and Anthony method for N,N-dialkylated tryptamines . React 5-methoxytryptamine with diethyl acetaldehyde in methanol to form an imine intermediate, followed by reduction with sodium borohydride.

- Purification : Use recrystallization from ethanol or aqueous HCl to isolate the hydrochloride salt. Validate purity via GC-MS (characteristic fragments at m/z 270.1, 174.1, 145.0) and NMR (e.g., δ~7.0–7.5 ppm for indole protons, δ~3.5–4.0 ppm for methoxy groups) .

- Key Challenges : Avoid over-alkylation by controlling reaction stoichiometry and temperature.

Q. How can researchers characterize the receptor-binding profile of this compound?

- Methodology :

- Radioligand assays : Test affinity at 5-HT receptors (e.g., 5-HT~1A~, 5-HT~2A~) using transfected HEK293 cells. Compare results to structurally similar compounds like 5-MeO-DMT, which shows higher 5-HT~1A~ affinity .

- Functional activity : Measure cAMP accumulation (for 5-HT~1A~) or phospholipase C activation (for 5-HT~2A~) to assess agonist/antagonist properties .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology :

- LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 247→160 (precursor→product ion) .

- Validation : Include matrix effects (e.g., plasma vs. urine), recovery rates (>80%), and limits of detection (≤1 ng/mL) .

Advanced Research Questions

Q. How do discrepancies in neuropharmacological data between this compound and its analogs inform experimental design?

- Example Contradiction :

- Therapeutic potential : While 5-MeO-DMT shows rapid antidepressant effects in observational studies , diethyl analogs may lack clinical data due to metabolic differences (e.g., CYP2D6 O-demethylation vs. MAO-dependent deamination) .

- Resolution Strategies :

- Conduct comparative pharmacokinetic studies in rodents to quantify bioavailability and brain penetration.

- Use in vitro microsomal assays to identify metabolic pathways (e.g., human liver microsomes ± CYP inhibitors) .

Q. What mechanisms underlie the neuroplastic effects of this compound, and how can they be experimentally validated?

- Hypotheses :

- Neurogenesis : Test hippocampal neurogenesis in mice via BrdU labeling and confocal microscopy, as seen with 5-MeO-DMT .

- Synaptic plasticity : Measure long-term potentiation (LTP) in hippocampal slices using electrophysiology .

- Methodological Pitfalls : Differentiate direct receptor-mediated effects from downstream neurotrophic factors (e.g., BDNF).

Q. How can researchers resolve contradictions in behavioral outcomes between preclinical and human studies?

- Case Study :

- Preclinical : Rodent models show anxiolytic effects at low doses but anxiogenic effects at high doses .

- Human : Survey data suggest subjective "ego dissolution" correlates with therapeutic outcomes .

- Solutions :

- Standardize dosing regimens (e.g., mg/kg vs. fixed doses) and route of administration (oral vs. vaporized).

- Integrate translational biomarkers (e.g., fMRI for default mode network modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.